molecular formula C14H19ClFNO3 B1389132 1-(4-Fluoro-3-methoxybenzyl)piperidine-3-carboxylic acid hydrochloride CAS No. 1185303-86-9

1-(4-Fluoro-3-methoxybenzyl)piperidine-3-carboxylic acid hydrochloride

Cat. No.: B1389132
CAS No.: 1185303-86-9
M. Wt: 303.75 g/mol
InChI Key: WPGYBMJHIULIBD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Fluoro-3-methoxybenzyl)piperidine-3-carboxylic acid hydrochloride involves several steps. The starting materials typically include 4-fluoro-3-methoxybenzyl chloride and piperidine-3-carboxylic acid. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-(4-Fluoro-3-methoxybenzyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Fluoro-3-methoxybenzyl)piperidine-3-carboxylic acid hydrochloride is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the study of protein interactions and modifications. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methoxybenzyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets may vary depending on the specific application and research context .

Comparison with Similar Compounds

Similar compounds to 1-(4-Fluoro-3-methoxybenzyl)piperidine-3-carboxylic acid hydrochloride include:

Properties

IUPAC Name

1-[(4-fluoro-3-methoxyphenyl)methyl]piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3.ClH/c1-19-13-7-10(4-5-12(13)15)8-16-6-2-3-11(9-16)14(17)18;/h4-5,7,11H,2-3,6,8-9H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGYBMJHIULIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCCC(C2)C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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